3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is an organic compound that features a cyclopentane ring substituted with a hydroxy group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide typically involves the reaction of 3-hydroxycyclopentanone with N,N-dimethylacrylamide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Oxocyclopentyl)-N,N-dimethylacrylamide.
Reduction: 3-(3-Hydroxycyclopentyl)-N,N-dimethylpropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acrylamide moiety can participate in various chemical reactions. These interactions can influence biological pathways and result in specific effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxycyclopentyl)acrylamide: Lacks the N,N-dimethyl substitution.
3-(3-Hydroxycyclopentyl)-N-methylacrylamide: Contains only one methyl group on the nitrogen.
3-(3-Hydroxycyclopentyl)-N,N-diethylacrylamide: Contains ethyl groups instead of methyl groups.
Uniqueness
3-(3-Hydroxycyclopentyl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(E)-3-(3-hydroxycyclopentyl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H17NO2/c1-11(2)10(13)6-4-8-3-5-9(12)7-8/h4,6,8-9,12H,3,5,7H2,1-2H3/b6-4+ |
InChI Key |
YFIWMUPNIMPKGN-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1CCC(C1)O |
Canonical SMILES |
CN(C)C(=O)C=CC1CCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.